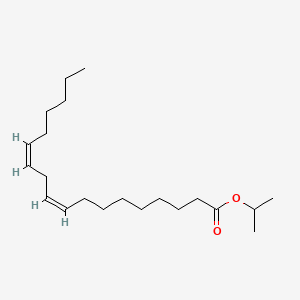

9,12-Octadecadienoic acid (9Z,12Z)-, 1-methylethyl ester

Description

Historical Context of Linoleic Acid Ester Research

The journey into understanding linoleic acid esters begins with the discovery and characterization of linoleic acid itself. The timeline below highlights key milestones in the history of linoleic acid research, which laid the groundwork for the investigation of its derivatives like isopropyl linoleate (B1235992).

Table 1: Key Milestones in Linoleic Acid Research

| Year | Discovery/Event | Significance | Reference |

|---|---|---|---|

| 1844 | Isolation of linoleic acid from linseed oil by F. Sacc. | First identification of the fatty acid. | wikipedia.org |

| 1930 | Discovery of the essential role of linoleic acid in the diet by G. O. Burr and others. | Established linoleic acid as a vital nutrient for human health. | wikipedia.org |

| 1939 | Determination of the chemical structure by T. P. Hilditch and others. | Paved the way for understanding its chemical reactivity and for its synthesis. | wikipedia.org |

| 1941 | Studies on the purification of linoleic and linolenic acids. | Advanced the methods for obtaining pure samples for research. | acs.org |

Early research often utilized simple esters, such as methyl linoleate, to investigate the biological effects of linoleic acid. These studies were crucial in demonstrating that the biological activity was attributable to the fatty acid itself. The exploration of different ester forms, including isopropyl esters, was a natural progression, aiming to modify the physical and chemical properties of linoleic acid for specific applications. More recent historical research has also focused on fatty acid esters of hydroxy fatty acids (FAHFAs), with linoleic acid esters of hydroxy linoleic acids being identified as anti-inflammatory lipids found in both plants and mammals. researchgate.netescholarship.org

Evolution of Isopropyl Esters in Academic Inquiry

The study of isopropyl esters is not confined to fatty acids but spans a wide range of chemical classes, with significant implications in pharmacology and materials science. A pivotal area of research has been the use of isopropyl esters as prodrugs to enhance the bioavailability of pharmaceuticals. A notable example is the development of prostaglandin (B15479496) F2α isopropyl ester for glaucoma treatment. arvojournals.org Researchers found that esterifying the parent drug with isopropanol (B130326) significantly increased its ability to penetrate ocular tissues, leading to a more potent therapeutic effect at lower doses. arvojournals.org This success spurred further investigation into using the isopropyl ester form to improve the delivery of other drugs.

More recently, academic inquiry has ventured into creating novel ionic liquids based on amino acid isopropyl esters. nih.gov These compounds, formed by pairing the isopropyl ester of an amino acid with a non-steroidal anti-inflammatory drug (NSAID), are being explored as potential vehicles for topical drug delivery. nih.gov This research highlights a sophisticated approach where the isopropyl ester not only modifies the physical properties of the drug but also becomes an integral part of a new chemical entity with its own unique characteristics. nih.gov Studies have also investigated the use of isopropyl esters derived from agricultural sources, like cottonseed oil, for industrial applications such as biodiesel, focusing on their low-temperature properties. researchgate.net

Current Research Frontiers in Isopropyl Linoleate Chemistry and Biochemistry

Current research on isopropyl linoleate is multifaceted, exploring its synthesis, biochemical properties, and applications.

Synthesis: The synthesis of isopropyl linoleate is well-established and can be achieved through several methods. smolecule.com

Direct Esterification: This common method involves the reaction of linoleic acid with isopropyl alcohol, typically in the presence of an acid catalyst to drive the reaction forward. smolecule.com

Transesterification: Triglycerides from vegetable oils can be reacted with isopropyl alcohol to produce a mixture of fatty acid isopropyl esters, including isopropyl linoleate. smolecule.com

Enzymatic Synthesis: The use of lipases as biocatalysts offers a greener alternative to chemical synthesis, allowing for milder reaction conditions and potentially greater selectivity. smolecule.com Research in this area for similar esters, like isopropyl laurate and isopropyl stearate, focuses on optimizing reaction conditions such as temperature, substrate molar ratio, and enzyme loading to achieve high conversion rates in solvent-free systems. tandfonline.comtandfonline.com

Biochemical and Application-Focused Research: The scientific interest in isopropyl linoleate is largely driven by its potential applications, which are summarized in the table below.

Table 2: Areas of Active Research for Isopropyl Linoleate | Research Area | Findings and Applications | References | | :--- | :--- | :--- | | Cosmetics | Used as a skin conditioning agent and emollient due to its ability to lubricate the skin's surface, giving it a soft and smooth appearance without being overly occlusive. smolecule.comnih.govcosmeticsinfo.org | | Skin Barrier Function | Its structural similarity to linoleic acid, a key component of the skin's natural barrier, has led to research into its potential to improve skin hydration and barrier integrity. smolecule.com | | Transdermal Drug Delivery | Investigated as a chemical penetration enhancer in transdermal patches. Unsaturated fatty acid esters are generally more effective than their saturated counterparts at increasing the permeation of drugs through the skin. sci-hub.st | | Anti-inflammatory Properties | Preliminary in vitro studies suggest that isopropyl linoleate may have anti-inflammatory effects by suppressing the production of inflammatory mediators in human immune cells. smolecule.com | | Wound Healing & Antimicrobial Activity | Limited and inconclusive research suggests potential roles in wound healing and antimicrobial activity, requiring further investigation. smolecule.com |

The primary application of isopropyl linoleate is in the cosmetics and personal care industry, where it is valued as an emollient. nih.govcosmeticsinfo.org Its ability to condition the skin is attributed to its linoleic acid component. smolecule.com Linoleic acid is essential for maintaining the skin's water permeability barrier. nih.gov

In pharmaceutical research, isopropyl linoleate is being explored as a penetration enhancer, a substance that increases the permeability of the skin to a drug. sci-hub.st The inclusion of enhancers like isopropyl linoleate in transdermal drug delivery systems can improve the rate at which a drug passes through the skin. sci-hub.st Furthermore, some laboratory-based studies have indicated that isopropyl linoleate might possess anti-inflammatory properties, suggesting a potential therapeutic application, though this requires more extensive research. smolecule.com

Propriétés

Numéro CAS |

22882-95-7 |

|---|---|

Formule moléculaire |

C21H38O2 |

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

propan-2-yl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3 |

Clé InChI |

XEIOPEQGDSYOIH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

Autres numéros CAS |

22882-95-7 |

Origine du produit |

United States |

Synthetic Strategies and Chemical Transformations of Isopropyl Linoleate

Classical Chemical Synthesis Methodologies

Traditional chemical synthesis offers robust and well-established routes to isopropyl linoleate (B1235992), primarily through esterification and transesterification reactions.

Acid-Catalyzed Esterification of Linoleic Acid with Isopropyl Alcohol

The most common method for producing isopropyl linoleate is the direct esterification of linoleic acid with isopropyl alcohol. smolecule.com This reaction, a type of Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid or methanesulfonic acid, which protonates the carbonyl oxygen of the linoleic acid, making it more susceptible to nucleophilic attack by the isopropyl alcohol. smolecule.comgoogle.comresearchgate.net The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is often removed. smolecule.com

The reaction can be carried out under reflux conditions. For instance, a solution of linoleic acid in 2-propanol with a catalytic amount of concentrated sulfuric acid can be heated at reflux for several hours to produce isopropyl linoleate. researchgate.net One study reported a 98% yield of isopropyl oleate (B1233923) (with approximately 5% isopropyl linoleate) after refluxing oleic acid in 2-propanol with sulfuric acid for 4 hours. researchgate.net Another approach involves using a molar excess of the alcohol and heating the mixture. google.com The kinetics of the esterification of palm fatty acids, which include linoleic acid, with isopropanol (B130326) have been studied, demonstrating the feasibility of this reaction under various conditions, including reactive distillation to improve conversion rates. ucr.ac.cr

| Parameter | Value/Condition | Source |

| Reactants | Linoleic Acid, Isopropyl Alcohol | smolecule.com |

| Catalyst | Sulfuric Acid, Methanesulfonic Acid | smolecule.comucr.ac.cr |

| Reaction Type | Fischer Esterification | ucr.ac.cr |

| Key Strategy | Removal of water to drive equilibrium | smolecule.com |

Transesterification Processes Involving Linoleic Acid Derivatives

Isopropyl linoleate can also be synthesized via transesterification. This process involves reacting a different ester of linoleic acid, such as methyl linoleate or a triglyceride (like those found in vegetable oils), with isopropyl alcohol in the presence of a catalyst. smolecule.comgoogle.com This method is particularly relevant in the context of biodiesel production. smolecule.com

Alkaline catalysts are often used for transesterification. For example, triglycerides from oils rich in linoleic acid, such as safflower or soybean oil, can be reacted with isopropyl alcohol to yield a mixture of fatty acid isopropyl esters, including isopropyl linoleate. smolecule.comgoogle.com The reaction involves the exchange of the glycerol (B35011) backbone of the triglyceride for three molecules of isopropyl alcohol. While not a direct synthesis of pure isopropyl linoleate, it is a significant route for its production from natural oil feedstocks. google.com In some instances, transesterification can occur as a side reaction, for example, during the alkylation of methyl linoleate in the presence of propene and certain ionic liquids. mdpi.com

| Starting Material | Reagent | Catalyst Type | Key Feature | Source |

| Linoleic Acid Triglycerides (e.g., Safflower Oil) | Isopropyl Alcohol | Alkaline (e.g., KOH) | Converts oils directly to a mixture of isopropyl esters | smolecule.comgoogle.com |

| Methyl Linoleate | Isopropyl Alcohol | Acid/Base or Ionic Liquid | Exchange of the ester's alcohol moiety | mdpi.com |

Biocatalytic Synthesis Approaches

Biocatalytic methods, employing enzymes, present a milder and often more selective alternative to classical chemical synthesis for producing isopropyl linoleate.

Enzymatic Esterification using Lipases (e.g., Fusarium oxysporum 9S-DOX-AOS, Candida antarctica lipase)

Lipases are widely used enzymes for the synthesis of esters due to their ability to function in non-aqueous environments and their high selectivity. smolecule.com Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a particularly effective catalyst for the esterification of fatty acids with various alcohols, including the synthesis of isopropyl oleate. nih.gov This suggests its applicability for the synthesis of isopropyl linoleate as well.

Research has also explored the use of other lipases. For instance, one-step enzymatic transesterification between rubber seed oil and isopropanol has been demonstrated to produce isopropyl esters, including isopropyl linoleate. nih.gov The use of lipases allows for reactions to be conducted under milder conditions (e.g., 45°C) compared to traditional chemical methods. nih.gov

Optimization of Enzymatic Reaction Conditions (e.g., solvent-free systems, enzyme immobilization)

To enhance the efficiency and sustainability of biocatalytic synthesis, various optimization strategies are employed. Enzyme immobilization, where the enzyme is physically confined or localized, is a common technique that facilitates catalyst recovery and reuse, improving the economic viability of the process. google.com Novozym 435 is an example of an immobilized lipase. nih.gov

Solvent-free systems are another key optimization strategy. By eliminating organic solvents, the process becomes more environmentally friendly and product purification is simplified. The reaction is carried out with only the substrates (linoleic acid and isopropyl alcohol) and the enzyme.

The removal of water, a byproduct of esterification, is crucial for achieving high conversion rates, as its accumulation can lead to the reverse reaction (hydrolysis). google.com Pervaporation is one technique that has been successfully used to remove water from the reaction mixture during the enzymatic esterification of myristic acid with isopropyl alcohol, a process analogous to isopropyl linoleate synthesis. google.com Response surface methodology is a statistical tool used to optimize multiple reaction parameters simultaneously, such as temperature, enzyme loading, and substrate molar ratio, to maximize the yield of the desired ester. nih.gov

| Optimization Strategy | Description | Advantage | Source |

| Enzyme Immobilization | Attaching the lipase to a solid support. | Facilitates enzyme reuse, enhances stability. | google.com |

| Solvent-Free System | Reaction is conducted without organic solvents. | Greener process, simpler product purification. | |

| Water Removal (Pervaporation) | Selective removal of water from the reaction mixture through a membrane. | Drives the reaction towards ester formation, increasing yield. | google.com |

| Response Surface Methodology | Statistical optimization of reaction parameters. | Efficiently identifies optimal conditions for maximum yield. | nih.gov |

Derivatization and Reaction Chemistry

Isopropyl linoleate can undergo further chemical transformations, primarily involving its double bonds or the ester functional group. One notable derivatization is the cyclopropanation of the double bonds. For example, isopropyl linoleate can be subjected to a Simmons-Smith reaction to produce the corresponding dicyclopropyl derivative, DCPLA-isopropyl ester. google.com

Hydrolysis Pathways and Kinetics

Isopropyl linoleate can undergo hydrolysis, a reaction that cleaves the ester bond to yield its constituent molecules: linoleic acid and isopropyl alcohol. smolecule.com This reaction can be catalyzed by either acids or bases. In biological systems, this transformation is typically mediated by enzymes. europa.eu Following oral ingestion, fatty acid esters are expected to be hydrolyzed in the gastrointestinal tract, breaking them down into the corresponding fatty acid and alcohol. europa.eueuropa.eu

The kinetics of ester hydrolysis can be influenced by several factors. Under simulated gastric conditions with a low pH, significant degradation of linoleate hydroperoxides (42.3–61.7% loss) has been observed, indicating that the acidic environment can promote chemical changes. mdpi.com However, in other contexts, hydrolysis is not considered a primary degradation pathway for certain fatty acid esters in the environment, particularly when compared to their ready biodegradability. europa.eu For many simple fatty acid esters, the estimated half-life for hydrolysis in water at neutral pH is greater than one year. europa.eu

The rate of hydrolysis is also dependent on the specific ester. An in-vitro study comparing the hydrolysis rate of methyl oleate to that of glycerol trioleate found that the methyl ester hydrolyzed more slowly. europa.eu This suggests that the structure of the alcohol moiety can influence the kinetics of the reaction.

Transesterification Reactions with Other Alcohols

Transesterification, or alcoholysis, is a key reaction where the isopropyl group of isopropyl linoleate is exchanged with the alkyl group of another alcohol. scielo.org.ar This equilibrium reaction is typically catalyzed by an acid or a base and is used to produce different esters, which can alter properties like viscosity and cold-flow performance. smolecule.comscielo.org.arresearchgate.net The process is fundamental in the production of biodiesel, where triglycerides are reacted with a simple alcohol like methanol (B129727). researchgate.net

The choice of alcohol and catalyst significantly impacts the reaction's efficiency and yield. In a microwave-assisted transesterification study using crude palm oil and various alcohols, the conversion efficiency followed the ascending order: methanol < 2-butyl alcohol < isopropyl alcohol < isobutyl alcohol. scielo.org.ar Another study examining the transesterification of canola oil found methanol to be significantly more reactive than ethanol (B145695) and isopropyl alcohol (IPA) using a KOH catalyst. researchgate.net

The production of fatty acid isopropyl esters (FAIPEs) from triglycerides often requires optimized conditions. Research on producing isopropyl esters from soybean oil and yellow grease found that a 20:1 molar ratio of isopropanol to triglyceride with sodium isopropoxide as a catalyst was effective. researchgate.net Similarly, the transesterification of waste fish oil fatty ethyl esters with isopropanol was optimized using sodium ethoxide (EtONa) as a catalyst, achieving high conversion rates. acs.org

The table below summarizes the results from an optimization study on the base-catalyzed transesterification of fatty acid ethyl esters (FAEEs) with isopropanol. acs.org

Table 2: Optimization of Transesterification of FAEEs with Isopropanol

| Entry | Catalyst (mol %) | iPrOH/FAEE Molar Ratio | Conversion (%) |

|---|---|---|---|

| 1 | KOH (5) | 5 | 19 |

| 2 | KOH (5) | 10 | 25 |

| 3 | KOH (5) | 30 | 38 |

| 4 | KOH (5) | 50 | 46 |

| 5 | KOH (10) | 50 | 78 |

| 6 | KOH (20) | 50 | 90 |

| 7 | EtONa (5) | 50 | 64 |

| 8 | EtONa (10) | 50 | 97 |

Data sourced from a study on transesterification of waste fish oil esters. acs.org

Investigations into Novel Isopropyl Linoleate Conjugates

Research into novel conjugates often focuses on modifying the fatty acid backbone itself, particularly through the isomerization of linoleic acid into conjugated linoleic acid (CLA). CLA refers to a mixture of positional and geometric isomers of linoleic acid, with conjugated double bonds. google.com The most abundant and biologically active isomers are cis-9, trans-11 and trans-10, cis-12 CLA. nih.gov These CLA isomers can then be esterified with isopropanol to form isopropyl esters.

A novel application of this chemistry is in the development of advanced drug delivery systems. One study reported the synthesis of novel CLA-coated superparamagnetic iron oxide nanoparticles (SPIONs) designed to deliver the anticancer drug paclitaxel (B517696) (PTX). nih.gov In this conjugate, the CLA is not only a coating agent that helps load the hydrophobic drug onto the nanoparticles but is also presumed to contribute its own anticancer activity in tandem with the delivered drug. nih.gov The synthesis involves creating the CLA-coated SPIONs first, after which the drug is adsorbed onto the hydrophobic CLA layer. nih.gov

The properties of these novel nanoparticle conjugates are detailed in the table below.

Table 3: Physicochemical Properties of Novel CLA-Coated Nanoparticles

| Nanoparticle Type | Average Hydrodynamic Size (nm) | Zeta Potential (mV) |

|---|---|---|

| Pristine SPIONs | 51.0 ± 1.3 | -24.3 ± 1.3 |

| CLA-Coated SPIONs | 62.7 ± 5.6 | -26.3 ± 0.5 |

| CLA-Coated PTX-SPIONs | 96.5 ± 0.6 | -27.3 ± 1.9 |

Data sourced from a study on CLA-coated nanoparticles for drug delivery. nih.gov

Advanced Analytical Methodologies for Isopropyl Linoleate Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and identifying the functional groups present in isopropyl linoleate (B1235992).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. botanyjournals.com In the analysis of isopropyl linoleate, FT-IR spectra reveal characteristic peaks that confirm its ester structure and the presence of carbon-carbon double bonds. The technique is sensitive for detecting the biomolecular composition of a substance. pharmahealthsciences.net

Key functional groups identified in isopropyl linoleate by FT-IR include:

C=O (Ester Carbonyl): A strong absorption band typically appears around 1735-1750 cm⁻¹, which is characteristic of the ester carbonyl group.

C-O (Ester Linkage): The stretching vibrations of the C-O bond in the ester group are also observed.

C=C (Alkene): The presence of carbon-carbon double bonds in the linoleate chain is indicated by a peak around 1650 cm⁻¹.

C-H (Alkane and Alkene): Stretching vibrations of C-H bonds in the alkyl chain and at the double bonds are also present.

FTIR spectroscopy is a reliable and sensitive method for detecting the composition of biomolecules. pharmahealthsciences.net The analysis of various plant extracts has confirmed the presence of ester, alkane, and alkene functional groups, which are consistent with the structure of isopropyl linoleate. ajol.info The technique is also used to identify functional groups in organic molecules based on their vibrating modes at different wave numbers. botanyjournals.com

Table 1: Characteristic FT-IR Absorption Bands for Isopropyl Linoleate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O | Stretch | 1735 - 1750 |

| C-O | Stretch | 1100 - 1300 |

| C=C | Stretch | ~1650 |

| =C-H | Stretch | 3000 - 3100 |

| C-H | Stretch (sp³) | 2850 - 2960 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are employed to provide a detailed map of the carbon-hydrogen framework of isopropyl linoleate. spectrabase.comrsc.org

In the ¹H NMR spectrum of isopropyl linoleate, specific signals confirm the presence of the isopropyl group and the long-chain fatty acid. researchgate.net Key proton signals include:

A multiplet for the methine proton of the isopropyl group. researchgate.net

A doublet for the two methyl groups of the isopropyl moiety. researchgate.net

Signals corresponding to the olefinic protons of the two double bonds in the linoleate chain. chemsociety.org.ng

A characteristic signal for the bis-allylic protons located between the two double bonds. chemsociety.org.ngmdpi.com

A triplet for the alpha-methylene protons adjacent to the carbonyl group. chemsociety.org.ngmdpi.com

A complex region of signals for the numerous methylene (B1212753) groups in the alkyl chain.

A terminal methyl group signal at the end of the fatty acid chain. chemsociety.org.ng

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. This includes the carbonyl carbon of the ester, the carbons of the isopropyl group, the olefinic carbons, and the various methylene and methyl carbons of the linoleate chain. mdpi.com The disappearance of the bisallylic hydrogen signal and its corresponding carbon atom in the NMR spectra can indicate a transformation of the starting fatty acid ester. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Isopropyl Linoleate

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isopropyl CH | ~4.9-5.1 | ~67-68 |

| Isopropyl CH₃ | ~1.2 | ~21-22 |

| C=O | - | ~173 |

| α-CH₂ | ~2.2-2.3 | ~34 |

| Olefinic CH | ~5.3-5.4 | ~127-131 |

| Bis-allylic CH₂ | ~2.7-2.8 | ~25-26 |

| Alkyl CH₂ | ~1.2-1.4 | ~22-32 |

| Terminal CH₃ | ~0.8-0.9 | ~14 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. ncku.edu.tw In isopropyl linoleate, the two conjugated double bonds of the linoleic acid chain act as a chromophore. libretexts.org

The extent of conjugation in a molecule influences its UV absorption maximum. libretexts.org While isolated double bonds absorb at shorter wavelengths, conjugated systems absorb at longer wavelengths. libretexts.org The absorption of isopropyl linoleate is primarily due to π → π* electronic transitions within the conjugated diene system. The position of the absorption maximum (λ_max) can provide information about the conjugation. The solvent used can also influence the absorption spectrum. slideshare.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating isopropyl linoleate from other components in a mixture and for quantifying its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Abundance Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is widely used for the identification and quantification of volatile and semi-volatile compounds like isopropyl linoleate in various matrices. researchgate.netijpsr.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. orientjchem.org

The identification of isopropyl linoleate is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching it with entries in a spectral library like the National Institute of Standards and Technology (NIST) library. researchgate.net The abundance of isopropyl linoleate can be determined by the area of its corresponding peak in the chromatogram. researchgate.netijpsr.com The fragmentation pattern in the mass spectrum can provide structural information, such as the loss of the isopropyl group. ajgreenchem.com

Table 3: Typical GC-MS Parameters for Isopropyl Linoleate Analysis

| Parameter | Condition |

| Column | HP-5 or similar non-polar capillary column |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature ramp from a lower to a higher temperature (e.g., 80°C to 250°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique used for the separation and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. pharmaknowledgeforum.com For isopropyl linoleate, a reversed-phase HPLC method is commonly employed. nih.gov

Method development for HPLC analysis of isopropyl linoleate involves selecting the appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile, methanol (B129727), and water), and detector. pharmaknowledgeforum.comejgm.co.uk A Diode Array Detector (DAD) or a UV detector is often used, with the detection wavelength set to the λ_max of the chromophore in isopropyl linoleate. oatext.comscielo.br

Method validation is a critical step to ensure the reliability of the analytical results. mdpi.com This process involves evaluating several parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. oatext.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. oatext.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. mdpi.comoatext.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. mdpi.comoatext.com

A validated HPLC method allows for the accurate and precise quantification of isopropyl linoleate in various samples. oatext.com

Table 4: Key Parameters in HPLC Method Validation for Isopropyl Linoleate

| Validation Parameter | Description |

| Linearity | Assessed by the correlation coefficient (r²) of the calibration curve. |

| Accuracy | Expressed as the percentage recovery of a known amount of analyte added to a sample. |

| Precision | Measured by the relative standard deviation (RSD) of replicate measurements. |

| LOD | The lowest concentration at which the signal can be distinguished from the noise. |

| LOQ | The lowest concentration that can be measured with a defined level of precision and accuracy. |

Development of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com Various approaches are employed to determine these limits, including methods based on signal-to-noise ratios (S/N), the standard deviation of the response, and the slope of the calibration curve. chromatographyonline.comd-nb.info

For instance, in the analysis of related isopropyl esters, one study established the LOD and LOQ by calculating 3.3 (Sy/S) and 10 (Sy/S) respectively, where Sy is the standard deviation of the response and S is the slope of the calibration curve. oatext.com Another common practice involves using signal-to-noise ratios, typically 3:1 for LOD and 10:1 for LOQ. chromatographyonline.com The determination of these limits is a critical step in method development, ensuring that the analytical procedure is sensitive enough for its intended application. d-nb.info

While specific LOD and LOQ values for isopropyl linoleate are not extensively detailed in the provided search results, the methodologies for their determination are well-established in the analysis of similar compounds, such as other isopropyl esters and fatty acid derivatives. For example, a study on isopropyl p-toluenesulfonate in isopropyl esters reported an LOD of 0.96 µg/g and an LOQ of 2.91 µg/g using an HPLC-DAD method. oatext.comoatext.com Another analysis of various compounds, though not isopropyl linoleate specifically, demonstrated LODs ranging from 0.01 to 0.02 μg/g and LOQs from 0.02 to 0.45 μg/g. researchgate.net

Table 1: Examples of LOD and LOQ in Analytical Methods for Related Compounds

| Analyte | Matrix | Method | LOD | LOQ |

| Isopropyl p-toluenesulfonate | Isopropyl esters | HPLC-DAD | 0.96 µg/g oatext.comoatext.com | 2.91 µg/g oatext.comoatext.com |

| Crocin | Soft drink, pastry, noodles | HPLC | 0.02 µg/g researchgate.net | 0.05–0.45 µg/g researchgate.net |

| Crocetin | Soft drink, pastry, noodles | HPLC | 0.01 µg/g researchgate.net | 0.042–0.32 µg/g researchgate.net |

| Geniposide | Soft drink, pastry, noodles | HPLC | 0.002 µg/g researchgate.net | 0.02–0.15 µg/g researchgate.net |

| Hainanmycin | Feed samples | LC-MS/MS | 0.36 µg kg⁻¹ researchgate.net | 2.0 µg kg⁻¹ researchgate.net |

Evaluation of Linearity, Accuracy, Repeatability, and Reproducibility

Method validation ensures that an analytical procedure is suitable for its intended purpose. researcher.life Key validation parameters include linearity, accuracy, repeatability, and reproducibility. yokogawa.com

Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a specific range. chromatographyonline.com It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²). An R² value close to 1 indicates a strong linear relationship. For instance, a validated method for isopropyl p-toluenesulfonate showed a calibration curve with an R² of 0.9999 over a concentration range of 0.25 to 20 µg/mL. oatext.comoatext.com

Accuracy refers to the closeness of the measured value to the true value. yokogawa.com It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. chromatographyonline.com A study on isopropyl p-toluenesulfonate in isopropyl esters reported recovery rates ranging from 90.2% to 102.1%. oatext.comoatext.com

Repeatability (intra-assay precision) measures the precision of the method over a short period under the same operating conditions. chromatographyonline.comyokogawa.com

Reproducibility (inter-assay precision) assesses the precision of the method across different laboratories, analysts, or equipment. yokogawa.com Both repeatability and reproducibility are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). A low RSD or CV indicates high precision. For example, a precision test for a related compound showed a CV of 1.910% for the first day, 0.850% for the second day, and 1.980% for the third day. researchgate.net

Table 2: Method Validation Parameters for Related Compounds

| Parameter | Analyte | Method | Finding |

| Linearity (R²) | Isopropyl p-toluenesulfonate | HPLC-DAD | 0.9999 oatext.comoatext.com |

| Crocin, Crocetin, Geniposide | HPLC | > 0.995 researchgate.net | |

| Accuracy (% Recovery) | Isopropyl p-toluenesulfonate | HPLC-DAD | 90.2 - 102.1% oatext.comoatext.com |

| Hainanmycin | LC-MS/MS | 74.22 - 87.85% researchgate.net | |

| Vitamins A, D3, E, K1 | HPLC | ~100.28 - 101.46% researcher.life | |

| Repeatability (RSD/CV) | Isopropyl p-toluenesulfonate | HPLC-DAD | < 7% oatext.com |

| Hainanmycin | LC-MS/MS | Intra-day: 7.67 - 13.49% researchgate.net | |

| Reproducibility (RSD/CV) | Hainanmycin | LC-MS/MS | Inter-day: 9.21 - 11.77% researchgate.net |

| Vitamins A, D3, E, K1 | HPLC | < 2.54% (within-day and between-day) researcher.life |

Extraction and Purification Methodologies from Complex Matrices (e.g., biological extracts)

Isolating isopropyl linoleate from complex biological matrices is a critical prerequisite for accurate analysis. mdpi.com The choice of extraction and purification method depends on the nature of the sample and the analytical technique to be employed. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and accelerated solvent extraction (ASE). mdpi.comgcms.cz

For lipid compounds like isopropyl linoleate, a Bligh/Dyer extraction procedure, which uses a chloroform (B151607) and methanol mixture, is a well-established method for extracting lipids from tissues and cells. lipidmaps.org Variations of this method may be employed, and for certain analyses, a saponification step can be included to hydrolyze steryl esters to free sterols. lipidmaps.org

Isopropanol (B130326) itself is a polar organic solvent frequently used in the extraction and precipitation of biomolecules like nucleic acids and proteins. sigmaaldrich.com It has also been utilized for the isolation of other lipids, such as retinoids, from biological matrices for subsequent HPLC and HPLC-MS analysis. sigmaaldrich.com More recent lipidomics studies have employed isopropanol extraction for analyzing lipids in complex biological fluids like cerebrospinal fluid. researchgate.net

Purification of the extract is often necessary to remove interfering substances. mdpi.com SPE is a common purification technique where a cartridge containing a solid adsorbent is used to selectively retain either the analyte of interest or the impurities. frontiersin.org For instance, a silica (B1680970) cartridge can be used to purify lipid extracts, with different solvents or solvent mixtures used to elute fractions of varying polarity. frontiersin.org

Chemometric Approaches in Isopropyl Linoleate Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of isopropyl linoleate analysis, chemometrics can be a powerful tool, especially when dealing with complex datasets generated from techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Techniques such as principal component analysis (PCA), partial least squares discriminant analysis (PLS-DA), and hierarchical cluster analysis (HCA) are frequently used to analyze and interpret complex chemical profiles. frontiersin.orgmdpi.com These methods can help in identifying patterns, classifying samples, and finding potential biomarkers. nih.govfrontiersin.org

For example, in a study discriminating between different plant species, isopropyl linoleate was identified as one of the chemical markers contributing to the differentiation. frontiersin.orgresearchgate.net The data from GC-MS analysis was subjected to chemometric analysis, including PLS-DA and HCA, to visualize the discrepancies between the sample groups and rank the importance of different compounds. frontiersin.orgresearchgate.net Similarly, FTIR spectroscopy combined with chemometrics has been used to quantify adulterants, including isopropyl myristate (a related isopropyl ester), in essential oils. mdpi.com

The integration of analytical techniques with chemometrics provides a comprehensive approach to analyze isopropyl linoleate in complex mixtures, enabling not just quantification but also a deeper understanding of its role and significance within the chemical profile of the sample. nih.gov

Biochemical and Molecular Interactions of Isopropyl Linoleate in Model Systems Non Human / in Vitro

Enzymatic Metabolism and Biotransformations

The enzymatic processing of isopropyl linoleate (B1235992) is primarily characterized by its initial hydrolysis, which releases linoleic acid, a substrate for various metabolic pathways.

Isopropyl linoleate does not serve as a direct substrate for the enzymatic machinery responsible for Conjugated Linoleic Acid (CLA) biosynthesis in bacteria. Research indicates that microbial CLA production from fatty acid esters requires a preliminary hydrolysis step. rsc.org Lactic acid bacteria, for instance, can only utilize the free form of linoleic acid for conversion into CLA. rsc.org

The metabolic process is therefore considered a two-step reaction in the context of isopropyl linoleate:

Ester Hydrolysis: Microbial lipases first break down isopropyl linoleate into its constituent parts: linoleic acid and isopropyl alcohol. The yeast Malassezia furfur has been shown to be capable of hydrolyzing isopropyl linoleate, demonstrating that such microbial enzymatic activity on this specific ester occurs. medicaljournals.se

CLA Biosynthesis: The liberated free linoleic acid then enters the established biohydrogenation pathway within bacteria like Lactobacillus and Bifidobacterium species. medcraveonline.comfrontiersin.org This pathway converts linoleic acid into various CLA isomers, which are recognized as intermediates in the saturation of polyunsaturated fatty acids—a mechanism bacteria use for detoxification. medcraveonline.comnih.gov

Direct interaction between isopropyl linoleate and key enzymes in the linoleic acid metabolic pathway, such as linoleate isomerase and oleate (B1233923) hydratase, has not been observed. Studies on these enzymes specify that their substrate is the free fatty acid, linoleic acid (9-cis,12-cis-octadecadienoate). wikipedia.orgresearchgate.net

Linoleate Isomerase (EC 5.2.1.5): This enzyme catalyzes the conversion of linoleic acid into CLA isomers, such as 9-cis,11-trans-octadecadienoate. wikipedia.org Its function is a critical part of the microbial biohydrogenation pathway. medcraveonline.com The enzyme acts on the free carboxyl group of the fatty acid, a feature that is esterified in isopropyl linoleate.

Oleate Hydratase (EC 4.2.1.53): These FAD-dependent enzymes hydrate (B1144303) the double bonds of free fatty acids. For example, they convert linoleic acid into 10-hydroxy-12-octadecenoic acid (10-HOE), an intermediate in an alternative CLA synthesis pathway found in some bacteria. pnas.orgfrontiersin.orgnih.gov Research on purified hydratase from Bifidobacterium breve confirmed that it converts free fatty acids like palmitoleic, oleic, and linoleic acids, but no conversion was observed for esterified fatty acids like methyl linoleate. nih.gov

Therefore, the interaction of isopropyl linoleate with these enzymes is indirect, occurring only after microbial lipases have hydrolyzed the ester bond to release free linoleic acid.

Isopropyl linoleate has been identified as a naturally occurring metabolite in the extracts of several plants. This suggests that biosynthetic pathways for its formation exist within these plant species. Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed its presence in various plant tissues.

| Plant Species | Part of Plant | Analytical Method | Reference |

|---|---|---|---|

| Albizia procera | Leaf | GC-MS | medcraveonline.com |

| Clerodendrum phlomidis | Leaf | GC-MS, IR, NMR | nih.gov |

Interactions with Linoleate Isomerase and Hydratase Enzymes

Cellular and Subcellular Level Investigations (In Vitro Models)

In vitro studies using model systems have begun to elucidate the effects of isopropyl linoleate at the cellular and membrane levels.

Direct experimental studies detailing the specific interactions of isopropyl linoleate with model lipid bilayers are not extensively documented. However, based on its amphipathic molecular structure—possessing a polar isopropyl ester head group and a long, nonpolar linoleate tail—it is predicted to readily interact with and partition into lipid membranes. This behavior is supported by findings on structurally related molecules.

Influence of Component Parts: Short-chain alcohols, including isopropanol (B130326), are known to insert into the membrane surface layer, increasing the mobility of lipids and altering membrane fluidity. plos.org Similarly, other isopropyl esters like isopropyl myristate perturb the lipid bilayer structure. researchgate.net

Inferred Mechanism: The antifungal activity of hydroxy fatty acids derived from linoleic acid is attributed to their ability to partition into lipid bilayers, which increases membrane permeability. frontiersin.org It is highly probable that isopropyl linoleate interacts with membranes in a similar fashion, inserting its linoleate tail into the hydrophobic core while the ester headgroup aligns near the polar headgroups of the phospholipids. This insertion would likely disrupt the ordered packing of the lipid acyl chains and alter membrane fluidity.

In non-clinical in vitro settings, isopropyl linoleate and related linoleate esters have demonstrated effects on cellular processes, particularly those related to inflammation.

A key finding from laboratory-based studies suggests that isopropyl linoleate may possess anti-inflammatory properties. One investigation into its effect on human monocytes, a type of immune cell central to inflammation, indicated that isopropyl linoleate could suppress the production of inflammatory mediators in these cells. smolecule.com

Further research on related linoleate-containing molecules supports the potential for immunomodulatory activity in monocytic cells.

| Compound | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| Isopropyl Linoleate | Human Monocytes | Suppression of inflammatory mediator production. | smolecule.com |

| Resveratrol-Linoleate | THP-1 Monocytes (human) | Inhibited TNF-α-induced MMP-9 expression. | ird.fr |

| Isopropanol | Human Monocytes | Suppressed LPS-stimulated TNF-α production. | researchgate.net |

| Linoleic Acid (free acid) | EA.hy926 Endothelial Cells | Decreased concentration of MCP-1 and reduced monocyte adhesion. | mdpi.com |

The study on resveratrol-linoleate, a different ester of linoleic acid, showed it could inhibit the expression of matrix metalloproteinase-9 (MMP-9) in activated THP-1 monocytes, a human monocytic cell line. ird.fr This inhibition was linked to the deactivation of the ERK1/2 and JNK1/2 MAP kinase signaling pathways. ird.fr While this is a different molecule, it highlights a mechanism by which a linoleate ester can exert anti-inflammatory effects on monocytes.

Studies on Antimicrobial Activity in Microorganism Cultures

Research into the antimicrobial properties of isopropyl linoleate in in vitro settings has primarily occurred through the analysis of complex extracts, such as essential oils and other natural products, where it is identified as a constituent. Direct studies on the antimicrobial efficacy of the isolated compound are limited, but the activity of extracts containing it provides some insight into its potential role.

In an analysis of oil from Argemone mexicana, isopropyl linoleate was identified as a major component. The oil demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and moderate activity against Staphylococcus aureus when tested at a concentration of 100 mg/ml. pharmacyjournal.in Similarly, an ethanol (B145695) extract of soybean (Glycine max (L.) Merril) was found to contain isopropyl linoleate as its most abundant compound, at 55.25%. tjnpr.org This extract was noted for its general antimicrobial properties. tjnpr.org Isopropyl linoleate was also detected in a methanolic seed extract of Nigella sativa, which displayed notable antifungal activity against several clinically isolated dermatophytes, including Trichophyton mentagrophytes and Aspergillus flavus. researchgate.net

However, studies on similar esters of linoleic acid suggest that esterification may impact its inherent antimicrobial activity. For instance, research on antibacterial substances from tempe, a fermented soybean product, revealed that while free linoleic acid and α-linolenic acid demonstrated bactericidal effects against Staphylococcus aureus and Bacillus subtilis, ethyl linoleate did not exhibit such activity. tandfonline.comtandfonline.com This finding indicates that the formation of an ester bond in linoleic acid could potentially weaken its bactericidal properties. tandfonline.comtandfonline.com Another study focusing on quorum sensing in Pseudomonas aeruginosa also found that ethyl linoleate did not significantly reduce biofilm formation.

The antimicrobial activity of the free fatty acid, linoleic acid, is more extensively documented. It has shown significant antibacterial effects against various strains of Cutibacterium acnes, Staphylococcus epidermidis, and Bacillus cereus, with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL. mdpi.com

The following tables summarize the findings from studies on extracts containing isopropyl linoleate and the antimicrobial activity of related linoleic acid compounds.

Table 1: Antimicrobial Activity of Extracts Containing Isopropyl Linoleate

| Extract Source | Identified Compounds | Tested Microorganisms | Observed Activity |

|---|---|---|---|

| Argemone mexicana Oil | Isopropyl linoleate, Oleic Acid, 9,12-octadecadienoic acid (Z,Z)-, Methyl ester | Pseudomonas aeruginosa, Staphylococcus aureus | Significant activity against P. aeruginosa; moderate against S. aureus at 100mg/ml. pharmacyjournal.in |

| Glycine max (L.) Merril (Soybean) Ethanol Extract | Isopropyl linoleate (55.25%), n-Hexadecanoic acid, 6-Octadecenoic acid, methyl ester, (Z)- | Not specified | Reported to have antimicrobial properties. tjnpr.org |

| Nigella sativa Seed Methanolic Extract | Isopropyl linoleate, Linoleic acid, Methyl linoleate, Thymoquinone, Eucalyptol | Candida albicans, Trichophyton mentagrophytes, Microsporum nanum, Aspergillus flavus | Showed remarkable antifungal activity against tested dermatophytes. researchgate.net |

| Compound | Tested Microorganism | Minimum Inhibitory Concentration (MIC) / Finding |

|---|---|---|

| Linoleic Acid | Staphylococcus aureus | Bactericidal activity observed. tandfonline.comtandfonline.com |

| Linoleic Acid | Bacillus subtilis | Bactericidal activity observed. tandfonline.comtandfonline.com |

| Linoleic Acid | Cutibacterium acnes | 16 µg/mL. mdpi.com |

| Linoleic Acid | Staphylococcus epidermidis | 8 µg/mL. mdpi.com |

| Linoleic Acid | Bacillus cereus | 8 µg/mL. mdpi.com |

| Ethyl Linoleate | Staphylococcus aureus | Did not exhibit bactericidal activity. tandfonline.comtandfonline.com |

| Ethyl Linoleate | Bacillus subtilis | Did not exhibit bactericidal activity. tandfonline.comtandfonline.com |

| Ethyl Linoleate | Pseudomonas aeruginosa | No significant reduction in biofilm formation. |

Computational and Theoretical Studies on Isopropyl Linoleate

Molecular Modeling and Simulation of Structure-Function Relationships

Molecular modeling and simulation are indispensable for understanding the link between the three-dimensional structure of isopropyl linoleate (B1235992) and its functional properties. Molecular dynamics (MD) simulations, in particular, allow researchers to model the behavior of fatty acid esters and their interactions within complex systems over time.

Detailed research in this area often employs sophisticated force fields, such as the Transferable Parameters for Phase Equilibria (TraPPE) united-atom (UA) model, to accurately predict the thermodynamic and structural properties of these molecules. rsc.org The principle behind the TraPPE models is transferability, where parameters for specific chemical groups are derived from other systems and can be used to predict the behavior of new molecules without needing new experimental data for parameterization. rsc.org This predictive power is crucial for studying compounds like isopropyl linoleate.

Simulations can reveal how the molecular architecture of isopropyl linoleate—with its flexible alkyl chain, double bonds, and isopropyl ester group—influences its physical properties, such as density, viscosity, and diffusion coefficients. researchgate.net These properties are fundamental to its function in various applications, from cosmetics to industrial lubricants. For instance, MD simulations have been used to investigate the thermophysical properties of fatty acid ethyl esters, providing data on density and viscosity across a range of temperatures and pressures, which is essential for understanding their performance as biofuels. researchgate.net

Furthermore, simulations can elucidate the role of isopropyl linoleate in more complex biological contexts. Studies on the human epidermis have shown that linoleate-containing ceramides (B1148491) are crucial for forming the skin's water barrier. nih.gov While these studies focus on ceramides, the underlying principles of how the linoleate structure contributes to barrier function can be explored using molecular modeling. Simulations can model how the specific stereochemistry and oxidation of the linoleate chain affect its packing and interaction with other lipids, thereby influencing the integrity and permeability of lipid bilayers. nih.gov

| Simulation Aspect | Key Findings & Methodologies | Relevance to Isopropyl Linoleate |

| Force Field | The Transferable Parameters for Phase Equilibria (TraPPE-UA) force field is used for its high accuracy in predicting thermodynamic properties of complex molecules like fatty acid esters. rsc.org | Enables accurate prediction of isopropyl linoleate's physical behavior in various environments without extensive experimental data. |

| Thermophysical Properties | MD simulations can calculate properties such as density, viscosity, and diffusion coefficients under various conditions, which are critical for applications like biofuels and lubricants. researchgate.net | Predicts how isopropyl linoleate will behave as a component in formulations, affecting characteristics like flow and energy density. researchgate.net |

| Structural Organization | All-atom MD simulations reveal local structural organization, such as the formation of monomers and self-associated species in lipid environments. nih.gov | Provides insight into how isopropyl linoleate molecules arrange themselves and interact with solvents or other lipids, affecting solubility and formulation stability. nih.gov |

| Biological Function | Modeling of linoleate-containing ceramides helps explain their role in constructing the epidermal water barrier by analyzing interactions and molecular packing. nih.gov | Helps to understand how the structural features of the linoleate portion of the molecule contribute to its function as a skin-conditioning agent. |

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for exploring the reaction mechanisms involving isopropyl linoleate. rsc.orgacs.org These computational methods allow for the detailed investigation of reaction pathways, transition states, and the energetics of chemical transformations, providing insights that are often inaccessible through experiments alone. rsc.orgchemrxiv.org

One significant area of study is the oxidation of linoleates. The presence of two double bonds in the alkyl chain makes isopropyl linoleate susceptible to oxidation. Quantum chemical and kinetic analyses have been performed on the oxidation of methyl linoleate, a closely related compound. researchgate.net These studies investigate the role of various radical species, such as the hydroperoxyl radical (HO₂•), and the influence of the reaction environment (e.g., in micelles versus a homogeneous medium) on the oxidation kinetics. researchgate.net Such calculations can determine the thermodynamic and kinetic parameters of elementary reaction steps, helping to build a comprehensive model of the lipid peroxidation process.

Another critical reaction pathway is the interaction with thiyl radicals (RS•). DFT calculations have been used to reinvestigate the reaction between thiyl radicals and methyl linoleate. researchgate.net These studies clarified a long-standing puzzle in the reaction mechanism, showing that the process involves the reversible addition of the thiyl radical to the double bond, followed by an intramolecular hydrogen transfer. researchgate.net This detailed mechanistic understanding is crucial for predicting how isopropyl linoleate might interact with sulfur-containing compounds, which is relevant in biological systems and industrial formulations.

Furthermore, quantum chemistry is used to understand the synthesis of fatty acid esters. For example, DFT calculations have probed the mechanism of converting methyl levulinate into γ-valerolactone using an Al(OiPr)₃ catalyst in isopropanol (B130326). rsc.org This study examined the transesterification, hydrogenation, and ring-closure steps. The insights gained from modeling the catalytic cycle, including the coordination of the catalyst with the ester's carbonyl oxygen, are directly applicable to understanding the synthesis or catalytic conversion of isopropyl linoleate. rsc.org

| Reaction Type | Computational Method | Key Insights |

| Oxidation | Quantum chemical and kinetic analysis | Elucidates the role of radical intermediates and the influence of the environment on the kinetics of linoleate oxidation. researchgate.net |

| Reaction with Thiyl Radicals | Density Functional Theory (DFT) | Revealed a mechanism involving radical addition followed by intramolecular H-transfer, correcting previous models. researchgate.net |

| Catalytic Conversion | Density Functional Theory (DFT) | Probes the reaction pathways, transition states, and catalyst-substrate interactions in ester transformations like transesterification and hydrogenation. rsc.org |

| General Reaction Prediction | Quantum Chemical Calculation Methods | Enables the estimation of reaction pathways and transition state energies to predict unknown reactions or optimize synthetic routes. rsc.orgchemrxiv.org |

In Silico Prediction Models for Molecular Interactions

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful computational tools for predicting the biological and chemical interactions of isopropyl linoleate without conducting physical experiments. amazonaws.com These methods are fundamental in fields ranging from drug discovery to toxicology and materials science.

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. researchgate.net For fatty acid esters, QSAR can be used to predict properties based on molecular descriptors. europa.euumweltbundesamt.de For example, grouping substances like isopropyl linoleate into categories based on similar structural features (e.g., esters of primary alcohols and fatty acids) allows for the prediction of their toxicological profiles through a process called read-across, which is supported by QSAR calculations. europa.eu

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This is particularly useful for understanding how a ligand, such as isopropyl linoleate, might interact with a biological target like a protein receptor or enzyme. Research has identified isopropyl linoleate as a potentially potent inhibitor of the MmpL3 receptor in Mycobacterium tuberculosis through molecular docking studies. researchgate.net Similarly, in silico molecular docking has been used to evaluate the cytotoxic potential of isopropyl linoleate against breast cancer markers by predicting its binding affinity to target proteins. researchgate.net These studies provide a structural basis for the observed or potential biological activity, guiding further experimental validation.

Molecular dynamics simulations also contribute to predicting molecular interactions. Studies on related compounds like isopropyl palmitate have used MD simulations to understand its interaction with other components in transdermal patches, revealing how it influences drug release by competing for interactions with the drug and polymer matrix. nih.govresearchgate.net This same methodology can be applied to isopropyl linoleate to predict its behavior as an excipient in pharmaceutical or cosmetic formulations.

| Computational Model | Target/Application | Findings/Predictions |

| Molecular Docking | Mycobacterium tuberculosis MmpL3 receptor | Isopropyl linoleate was identified as a potentially potent inhibitor. researchgate.net |

| Molecular Docking | Breast Cancer Markers (e.g., Human Cyclooxygenase-2) | Isopropyl linoleate was found to be a potent binder compared to other molecules, suggesting potential cytotoxic activity. researchgate.net |

| QSAR & Read-Across | Environmental Fate & Toxicology | Predicts properties like biodegradability and low toxicity based on structural similarity to other fatty acid esters. europa.euumweltbundesamt.de |

| Molecular Dynamics (MD) Simulation | Allosteric Enzyme Inhibition (ALOX15) | In silico docking and MD simulations show how inhibitors can occupy a substrate-binding pocket, affecting the enzyme's function. mdpi.com |

Computational Thermodynamics of Isopropyl Linoleate Systems

Computational thermodynamics is a field that uses modeling and simulation to predict the thermodynamic properties and phase behavior of materials. epj-conferences.orguc.edu For isopropyl linoleate, these methods are crucial for understanding its behavior in various systems, from industrial processes to biological environments.

One of the primary approaches in this area is the development of equations of state (EoS) to model the properties of fluids. For instance, a model based on the Peng-Robinson equation of state (PR-EoS) was developed to evaluate the thermodynamic properties of biodiesel, which is a mixture of fatty acid methyl esters including methyl linoleate. scielo.org.mx Such models can predict key parameters like vapor pressure, density, speed of sound, and isentropic bulk modulus as a function of temperature. scielo.org.mx These theoretical values can then be compared with experimental data to validate the model. A similar approach can be applied to isopropyl linoleate to predict its thermophysical properties.

Molecular dynamics simulations also play a significant role in computational thermodynamics. They can be used to determine vapor-liquid phase equilibria and interfacial properties of fatty acid esters. rsc.org By simulating the system at different temperatures, researchers can construct coexistence curves (temperature vs. density) and Clapeyron curves (vapor pressure vs. temperature), and calculate critical properties like the critical temperature (Tc) and critical density (ρc). rsc.org These simulations also yield information on interfacial properties such as surface tension, which is vital for understanding phenomena like emulsification and wetting.

The CALPHAD (CALculation of PHAse Diagrams) method is another powerful tool in computational thermodynamics. epj-conferences.orguc.edu While often applied to metallic alloys and inorganic materials, its principles of minimizing Gibbs free energy to determine phase equilibrium are universally applicable. By developing thermodynamic databases for individual components, the CALPHAD method can predict the phase behavior of complex multi-component mixtures containing isopropyl linoleate. researchgate.net This is particularly relevant for designing and optimizing formulations where phase stability is critical.

| Thermodynamic Property/Model | Methodology | Significance for Isopropyl Linoleate |

| Equation of State (EoS) | Peng-Robinson EoS (PR-EoS) and Helmholtz-type EoS have been used for related methyl esters. scielo.org.mxacs.org | Allows for the prediction of P-V-T (Pressure-Volume-Temperature) behavior, vapor pressure, and other derivative properties essential for process design and fuel modeling. scielo.org.mx |

| Vapor-Liquid Equilibria (VLE) | Molecular Dynamics (MD) simulations using force fields like TraPPE-UA. rsc.org | Predicts coexistence properties (liquid and vapor densities) and critical points, which are fundamental for understanding phase transitions. rsc.org |

| Interfacial Properties | Molecular Dynamics (MD) simulations. rsc.org | Calculates surface tension and interfacial thickness, crucial for applications involving emulsions, foams, and surface coatings. |

| Phase Diagrams | CALPHAD method, Gibbs free energy minimization. epj-conferences.orgresearchgate.net | Enables prediction of phase stability in multi-component mixtures, guiding the formulation of stable products containing isopropyl linoleate. |

Technological and Industrial Applications of Isopropyl Linoleate Excluding Clinical/safety

Role in Bio-Lubricant Formulations and Tribological Performance

The push for environmentally friendly and renewable materials has led to increased interest in vegetable oil-based esters for lubricant applications. researchgate.netdergipark.org.tr These bio-based lubricants are recognized for their biodegradability, high viscosity index, and lubricity. researchgate.net Isopropyl linoleate (B1235992) is a component of esters synthesized from vegetable oils, such as cottonseed and soybean oil, through a process called transesterification with isopropyl alcohol. researchgate.netresearchgate.net These synthesized esters are then formulated into bio-lubricants and metalworking fluids. dergipark.org.tr

The introduction of isopropyl groups via chemical modification of vegetable oils can improve key properties like low-temperature performance and oxidative stability. rsc.org Studies on regular lard and beef tallow (B1178427) have shown that isopropylation leads to significant improvements in these characteristics. rsc.org In the context of high oleic soybean oil (HOSO), chemical modification to introduce branching has been shown to increase wear resistance. rsc.org The compatibility of additives with regular soybean oil (RSO) has been observed to be better than with HOSO, with RSO showing a more significant reduction in wear volume when formulated with certain additives. dntb.gov.ua

The effectiveness of isopropyl esters in lubrication has been quantified in studies on metalworking fluids (MWFs). dergipark.org.tr In one such study, an isopropyl ester derived from cottonseed oil, containing isopropyl linoleate, was added to a synthetic MWF at various concentrations. dergipark.org.trresearchgate.net The tribological properties were then evaluated using a Reichert test, which measures the wear on metal surfaces under friction. researchgate.netdergipark.org.tr

The results indicated a significant improvement in lubrication performance. The addition of the isopropyl cottonseed oil ester reduced the wear scar on test rollers, with the best performance observed at a 6% concentration in the synthetic MWF. dergipark.org.tr This demonstrates that vegetable-based fatty esters like isopropyl linoleate possess excellent lubricant and anti-wear properties. dergipark.org.tr

Table 1: Reichert Test Results for Isopropyl Cottonseed Oil Ester in Metalworking Fluid This table is interactive. Users can sort the data by clicking on the column headers.

| Formulation | Average Wear Scar Area (mm²) |

|---|---|

| Synthetic MWF (without ester) | 21.2 |

| Synthetic MWF + 2% Isopropyl Ester | 17.58 |

| Synthetic MWF + 4% Isopropyl Ester | 17.03 |

| Synthetic MWF + 6% Isopropyl Ester | 17.03 |

Data sourced from a study on plant-based esters for metalworking fluids. dergipark.org.tr The ester used was a mixture derived from cottonseed oil, containing isopropyl linoleate.

Applications in Biodiesel Research

Isopropyl linoleate and other fatty acid isopropyl esters (FAIPEs) have been investigated as an alternative to the more common fatty acid methyl esters (FAMEs) used in biodiesel. researchgate.net The production process typically involves the transesterification of triglycerides from sources like vegetable oils with isopropyl alcohol. researchgate.netsmolecule.com

Research has explored the optimal conditions for producing these isopropyl esters. For example, a study on cottonseed oil determined the effects of catalyst amount, alcohol-to-oil molar ratio, and temperature on the reaction. researchgate.net Similarly, research on soybean oil found that a 20:1 alcohol-to-triglyceride molar ratio was cost-effective for producing biodiesel fuel. researchgate.net While isopropanol (B130326) has been considered less viable for transesterification in some contexts due to its carbon chain structure, studies have successfully produced biodiesel from various oils using this alcohol. redalyc.org However, some analyses suggest that biodiesel derived from isopropyl alcohol may not be as economically viable as that from other alcohols. redalyc.org

Development as an Excipient or Solvent in Pharmaceutical Formulations (Non-Clinical Context)

In the pharmaceutical industry, excipients are inactive substances used to facilitate the manufacturing process or to act as a vehicle for the active drug. rroij.comdrugtopics.com They are crucial for ensuring the stability and bioavailability of a drug product. rroij.com Isopropyl linoleate, with its properties as an oily liquid ester, fits into the category of lipid-based excipients. nih.govnih.gov

Lipid-based excipients are used for various functions, including as solvents, emulsifying agents, and penetration enhancers. drugtopics.comnih.gov Isopropyl esters like isopropyl myristate (IPM) have been studied for their ability to perturb the lipid lamellae of the stratum corneum, which is relevant for transdermal drug delivery. nih.gov While specific research on isopropyl linoleate as a pharmaceutical excipient is less detailed in the provided results, its chemical similarity to other well-characterized isopropyl esters suggests its potential use as a solvent or vehicle in topical or oral formulations, contributing to the solubilization and delivery of active pharmaceutical ingredients. nih.govpharmaceuticalpress.com

Integration into Materials Science for Specialized Applications (e.g., barrier function in model systems)

Isopropyl linoleate's constituent part, the linoleate chain, is a critical component in materials science, particularly in the study of biological barriers like the skin's stratum corneum (SC). cambridge.org The SC's barrier function is primarily provided by a complex matrix of lipids, including ceramides (B1148491), cholesterol, and free fatty acids. mdpi.com

A specific type of ceramide, CER EOS, which contains a linoleate chain, is essential for the structure and function of this barrier. cambridge.org Advanced research using nuclear magnetic resonance (NMR) on SC model lipid systems has revealed a unique property of the CER EOS linoleate molecule. cambridge.org It was shown that within a single molecule, the linoleate segments can exist in a fluid, mobile state while the rest of the molecule remains solid and anchored in the lipid lamellae. cambridge.org This coexistence of solid and fluid phases within the same molecule is believed to be crucial for the transport barrier properties and mechanical tolerance of the skin. cambridge.org This research exemplifies how a component like a linoleate chain is integrated into materials science to understand the complex properties of biological systems.

Use as a Biochemical Reagent in Life Science Research

Isopropyl linoleate is commercially available as a biochemical reagent for use in life science research. chemsrc.commedchemexpress.comtargetmol.cn In this context, it serves as a biological material or an organic compound for a wide range of laboratory applications. chemsrc.commedchemexpress.com It can be used as a standard in analytical procedures, as a substrate in enzymatic assays, or as a component in cell culture media to study the effects of specific fatty acids on cellular processes. targetmol.cncymitquimica.com Its availability as a high-purity chemical reagent is fundamental for research and development in fields such as molecular biology, biotechnology, and pharmacology. targetmol.cncymitquimica.com

Future Research Trajectories and Methodological Advancements

Exploration of Undiscovered Biotransformation Pathways

The transformation of linoleic acid and its esters by microorganisms presents a fertile ground for discovering novel bioactive compounds. While the conversion of linoleic acid to conjugated linoleic acid (CLA) by various bacteria is well-documented, the specific biotransformation pathways of isopropyl linoleate (B1235992) remain largely unexplored. nih.govmdpi.commedcraveonline.com

Future research will likely focus on identifying and characterizing the enzymes and microbial strains capable of modifying isopropyl linoleate. This could lead to the production of novel CLA isomers or other derivatives with unique functional properties. nih.gov Lactic acid bacteria, for instance, are known to produce linoleate isomerase, an enzyme that converts linoleic acid into CLA. medcraveonline.com Investigating the activity of these and other microbial enzymes on isopropyl linoleate could reveal new biotransformation routes. nih.govkyoto-u.ac.jp The process of biohydrogenation, where unsaturated fatty acids are converted to saturated ones, could also yield novel intermediates from isopropyl linoleate. medcraveonline.com

Development of Novel Green Synthesis Approaches

The chemical industry's shift towards sustainability is driving the development of environmentally friendly methods for ester synthesis. ctc-n.org While traditional methods for producing isopropyl linoleate involve direct esterification with acid catalysts or transesterification, these processes can be energy-intensive and generate hazardous waste. smolecule.com

Enzymatic synthesis using lipases offers a greener alternative, with milder reaction conditions and higher selectivity. smolecule.comnih.gov Future research will focus on optimizing these enzymatic processes. This includes exploring novel and robust lipase (B570770) sources, developing efficient immobilization techniques to enhance enzyme reusability, and utilizing green solvents. nih.govresearchgate.net The use of microwave-assisted synthesis in conjunction with non-toxic catalysts is another promising avenue for the energy-efficient and environmentally benign production of isopropyl linoleate and other fatty acid esters. ctc-n.org

Table 1: Comparison of Isopropyl Linoleate Synthesis Methods

| Synthesis Method | Description | Advantages | Future Research Focus |

| Direct Esterification | Reaction of linoleic acid with isopropyl alcohol using an acid catalyst. smolecule.com | A common and well-established method. smolecule.com | Development of more environmentally friendly and reusable catalysts. |

| Transesterification | Reaction of vegetable oil triglycerides with isopropyl alcohol. smolecule.com | Utilizes readily available feedstocks. rsc.org | Optimization for higher yields and purity of isopropyl linoleate. |

| Enzymatic Synthesis | Use of lipases as biocatalysts for the esterification reaction. smolecule.com | Milder conditions, higher selectivity, and environmentally friendly. nih.gov | Discovery of novel lipases, improved immobilization techniques, and use of green solvents. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave heating to accelerate the reaction. ctc-n.org | Energy efficient and faster reaction times. ctc-n.org | Combination with green catalysts for enhanced sustainability. ctc-n.org |

Advanced In Situ Analytical Techniques for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization and quality control. For the synthesis of isopropyl linoleate, advanced in situ analytical techniques are being explored to provide continuous data on reaction kinetics and product formation.

Future advancements will likely involve the application of techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netresearchgate.net This method allows for the real-time tracking of the concentrations of reactants and products by monitoring their characteristic vibrational frequencies. researchgate.net Such real-time data is invaluable for understanding reaction mechanisms and optimizing parameters like temperature, pressure, and catalyst concentration for the synthesis of esters. researchgate.net The development of more sophisticated sensors and probes compatible with the reaction conditions will be a key area of research.

Elucidation of Molecular Mechanisms in Non-Human Biological Systems

Recent studies have highlighted the diverse roles of isopropyl linoleate in non-human biological systems, particularly in insects and plants. In some insect species, it has been identified as a pheromone or a component of cuticular hydrocarbons. smujo.idafricanjournalofbiomedicalresearch.com For example, it has been found in the cuticular extracts of the buffalo fly, Haematobia irritans exigua. africanjournalofbiomedicalresearch.com Isopropyl alcohol itself has been shown to be effective against scale insects. kayorchid.com

Future research will aim to elucidate the precise molecular mechanisms underlying these effects. This includes identifying the specific receptors and signaling pathways that mediate the insect's response to isopropyl linoleate. Understanding these mechanisms could lead to the development of novel, species-specific pest control strategies. In plants, isopropyl linoleate has been detected in tissue cultures of Glycyrrhiza glabra. mdpi.com Further investigation is needed to understand its physiological role in plant development and defense.

Computational Design of Isopropyl Linoleate Derivatives with Targeted Industrial Properties

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is becoming an indispensable tool in chemical research. researchgate.netmdpi.com These methods use statistical models to correlate the chemical structure of molecules with their biological activity or physical properties.